molecular formula C18H13ClF2N2O3 B2494273 Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251676-17-1

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2494273
CAS RN: 1251676-17-1
M. Wt: 378.76
InChI Key: OVJRCKQAAOTBJX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polysubstituted Isoquinoline Derivatives : The compound undergoes Diels-Alder cycloaddition to create polysubstituted isoquinoline derivatives, displaying high regioselectivity. This characteristic is crucial for creating structurally diverse compounds in medicinal chemistry (Sarkar, Ghosh, & Chow, 2000).
  • Antioxidant Properties : A related compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, demonstrated significant antioxidant properties, indicating potential therapeutic uses of similar compounds (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Biological Applications

  • Cytotoxic Activity : Certain derivatives have shown cytotoxic activity against cancer cells. For instance, 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives exhibited potent cytotoxic effects, underscoring the potential of related compounds in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).
  • Antibacterial and Antifungal Agents : 2-Pyridone quinoline hybrids, which are structurally similar, have shown significant antibacterial and antifungal properties, suggesting similar potential for the compound (Desai, Harsorab, & Mehtaa, 2021).

Chemical Sensing and Imaging

  • Metal Ion Sensing : Quinoline-based isomers have been used in fluorescence sensing for metal ions like Al3+ and Zn2+, implying potential application of similar compounds in chemical sensing (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 6-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 3,5-difluorobenzyl chloride followed by esterification with methanol and purification.", "Starting Materials": [ "6-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "3,5-difluorobenzyl chloride", "Methanol" ], "Reaction": [ "Step 1: 6-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is reacted with thionyl chloride to form 6-chloro-4-chloroformyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: 6-chloro-4-chloroformyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is reacted with 3,5-difluorobenzylamine to form Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is esterified with methanol using a catalyst such as sulfuric acid.", "Step 4: The product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

1251676-17-1

Product Name

Methyl 6-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C18H13ClF2N2O3

Molecular Weight

378.76

IUPAC Name

methyl 6-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)15-16(22-8-9-4-11(20)7-12(21)5-9)13-6-10(19)2-3-14(13)23-17(15)24/h2-7H,8H2,1H3,(H2,22,23,24)

InChI Key

OVJRCKQAAOTBJX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F

solubility

not available

Origin of Product

United States

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